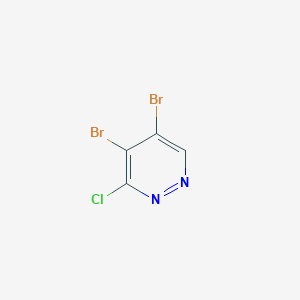
4,5-dibromo-3-chloroPyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-3-chloroPyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two bromine atoms at positions 4 and 5, and a chlorine atom at position 3 on the pyridazine ring. Pyridazines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-3-chloroPyridazine typically involves the halogenation of pyridazine derivatives. One common method is the bromination of 3-chloropyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-3-chloroPyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridazines, pyridazinones, and fused heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-3-chloroPyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is used in the development of organic semiconductors and photovoltaic materials.
Agricultural Chemistry: The compound is explored for its potential use in agrochemicals as herbicides and pesticides .
Wirkmechanismus
The mechanism of action of 4,5-dibromo-3-chloroPyridazine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways and targets depend on the specific derivative and its application. For example, in medicinal chemistry, it may inhibit kinases or other enzymes involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-DibromoPyridazine: Similar structure but with bromine atoms at positions 3 and 6.
4,5-DichloroPyridazine: Similar structure but with chlorine atoms at positions 4 and 5.
3,5-Dibromo-4-chloroPyridazine: Similar structure but with different halogen positions .
Uniqueness
4,5-Dibromo-3-chloroPyridazine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C4HBr2ClN2 |
|---|---|
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
4,5-dibromo-3-chloropyridazine |
InChI |
InChI=1S/C4HBr2ClN2/c5-2-1-8-9-4(7)3(2)6/h1H |
InChI-Schlüssel |
CYKLJXKHEUFPED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=N1)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
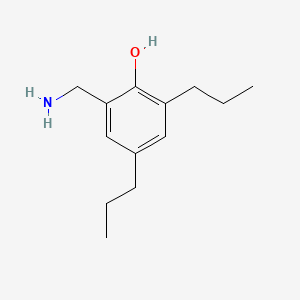

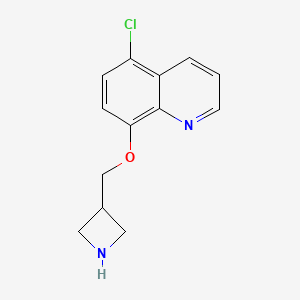
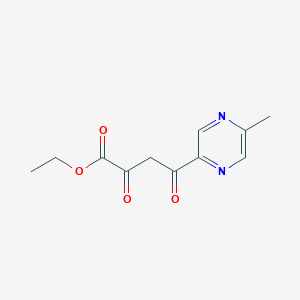

![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)
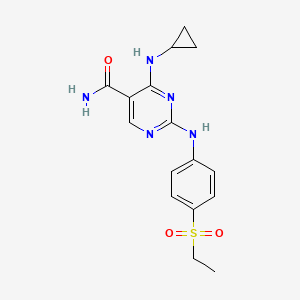

![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)


